molecular formula C18H16N4O3S2 B2892020 1-(4-Methylphenyl)sulfonyl-3-(2-pyrazin-2-ylsulfanylphenyl)urea CAS No. 866042-82-2

1-(4-Methylphenyl)sulfonyl-3-(2-pyrazin-2-ylsulfanylphenyl)urea

Cat. No.: B2892020
CAS No.: 866042-82-2
M. Wt: 400.47
InChI Key: QCHHWGBQJRCHMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylphenyl)sulfonyl-3-(2-pyrazin-2-ylsulfanylphenyl)urea is a useful research compound. Its molecular formula is C18H16N4O3S2 and its molecular weight is 400.47. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 1-(4-Methylphenyl)sulfonyl-3-(2-pyrazin-2-ylsulfanylphenyl)urea are the zinc metalloenzymes, human Carbonic Anhydrase II (hCA II) and histone deacetylase 1 (HDAC 1) . These enzymes play crucial roles in various biological processes. hCA II is involved in maintaining acid-base balance in the body, while HDAC 1 is associated with gene regulation by modifying chromatin structure.

Mode of Action

This compound interacts with its targets by inhibiting their activity . The sulfonylurea derivatives of this compound bind to the active sites of hCA II and HDAC 1, preventing them from catalyzing their respective reactions. This results in changes in the biochemical processes that these enzymes are involved in.

Biochemical Pathways

The inhibition of hCA II affects the carbon dioxide transport mechanism in the body, disrupting the acid-base balance. On the other hand, the inhibition of HDAC 1 leads to an increase in the acetylation of histones, which can affect gene expression . The downstream effects of these changes can vary widely, depending on the specific cellular context.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to the inhibition of hCA II and HDAC 1. This can lead to changes in intracellular pH and gene expression, respectively . These changes can have various effects on cellular function and can potentially be harnessed for therapeutic purposes.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-(2-pyrazin-2-ylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S2/c1-13-6-8-14(9-7-13)27(24,25)22-18(23)21-15-4-2-3-5-16(15)26-17-12-19-10-11-20-17/h2-12H,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHHWGBQJRCHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=CC=C2SC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.